N*1*-Methyl-N*1*-(4-methylsulfanyl-benzyl)-ethane-1,2-diamine N*1*-Methyl-N*1*-(4-methylsulfanyl-benzyl)-ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13391649
InChI: InChI=1S/C11H18N2S/c1-13(8-7-12)9-10-3-5-11(14-2)6-4-10/h3-6H,7-9,12H2,1-2H3
SMILES: CN(CCN)CC1=CC=C(C=C1)SC
Molecular Formula: C11H18N2S
Molecular Weight: 210.34 g/mol

N*1*-Methyl-N*1*-(4-methylsulfanyl-benzyl)-ethane-1,2-diamine

CAS No.:

Cat. No.: VC13391649

Molecular Formula: C11H18N2S

Molecular Weight: 210.34 g/mol

* For research use only. Not for human or veterinary use.

N*1*-Methyl-N*1*-(4-methylsulfanyl-benzyl)-ethane-1,2-diamine -

Specification

Molecular Formula C11H18N2S
Molecular Weight 210.34 g/mol
IUPAC Name N'-methyl-N'-[(4-methylsulfanylphenyl)methyl]ethane-1,2-diamine
Standard InChI InChI=1S/C11H18N2S/c1-13(8-7-12)9-10-3-5-11(14-2)6-4-10/h3-6H,7-9,12H2,1-2H3
Standard InChI Key LUHAWPSICSUFLP-UHFFFAOYSA-N
SMILES CN(CCN)CC1=CC=C(C=C1)SC
Canonical SMILES CN(CCN)CC1=CC=C(C=C1)SC

Introduction

Overview

N¹-Methyl-N¹-(4-methylsulfanyl-benzyl)-ethane-1,2-diamine (CAS: 1250651-99-0) is a structurally unique diamine derivative characterized by a methylsulfanyl-substituted benzyl group and a methylated nitrogen within an ethane-1,2-diamine backbone. This compound has garnered attention in organic synthesis and coordination chemistry due to its potential as a ligand and intermediate. This review synthesizes available data on its chemical identity, synthesis, properties, applications, and safety.

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C₁₁H₁₈N₂S and a molecular weight of 210.34 g/mol . Its structure comprises:

  • A 4-methylsulfanyl-benzyl group (C₆H₄-S-CH₃) attached to one nitrogen atom.

  • A methyl group on the same nitrogen (N¹).

  • An ethane-1,2-diamine backbone (NH₂-CH₂-CH₂-NH-) with substitution at the N¹ position.

The InChIKey (AWNQOVWBYPSQJM-UHFFFAOYSA-N) and SMILES (CCN(C)CCNC(C)C1=CC=C(C=C1)C) provide precise stereochemical details .

Crystallographic and Spectroscopic Data

While direct crystallographic data for this compound is limited, related diamines, such as bis[4-(methylsulfonyl)benzylidene]ethane-1,2-diamine, exhibit planar geometries stabilized by hydrogen bonding and π-π stacking . Infrared (IR) and nuclear magnetic resonance (NMR) spectra for analogous compounds typically show:

  • N-H stretching at ~3300 cm⁻¹.

  • Aromatic C-H vibrations near 3000 cm⁻¹.

  • S-CH₃ signals in ¹H NMR at δ 2.4–2.6 ppm .

Synthesis and Reactivity

Synthetic Routes

Two primary methods are employed:

  • Reductive Amination:

    • Reacting 4-methylsulfanyl-benzaldehyde with N-methylethylenediamine under hydrogenation conditions (e.g., H₂/Pd-C) .

    • Example:

      4-MeS-C₆H₄-CHO+H₂N-CH₂-CH₂-NH-MeH2/Pd-CN¹-Me-N¹-(4-MeS-benzyl)-ethane-1,2-diamine\text{4-MeS-C₆H₄-CHO} + \text{H₂N-CH₂-CH₂-NH-Me} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{N¹-Me-N¹-(4-MeS-benzyl)-ethane-1,2-diamine}
  • Alkylation of Ethylene Diamine:

    • Treating N-methylethylenediamine with 4-methylsulfanyl-benzyl chloride in the presence of a base (e.g., K₂CO₃) .

Reactivity Profile

  • Coordination Chemistry: The compound acts as a bidentate ligand, forming complexes with transition metals (e.g., Cu²⁺, Ni²⁺) via its two nitrogen atoms .

  • Schiff Base Formation: Reaction with carbonyl compounds yields imines, useful in catalysis and material science .

Physicochemical Properties

PropertyValue/DescriptionSource
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely soluble in polar organic solvents (e.g., DMSO, methanol)
Density~1.2–1.3 g/cm³ (estimated)
StabilityAir-sensitive; store under inert gas

Applications

Coordination Chemistry

The compound’s dual amine groups enable chelation of metal ions, making it valuable in:

  • Catalysis: As a ligand in cross-coupling reactions .

  • Material Science: Stabilizing nanoparticles or metal-organic frameworks (MOFs) .

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